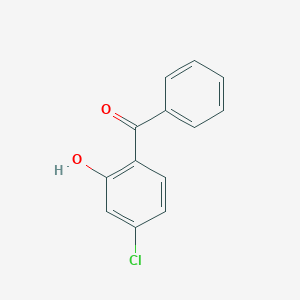

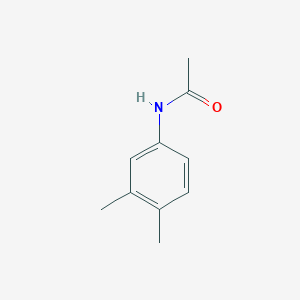

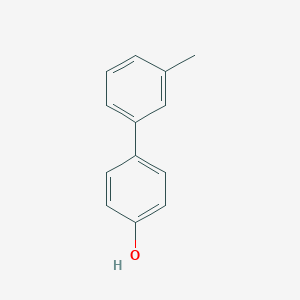

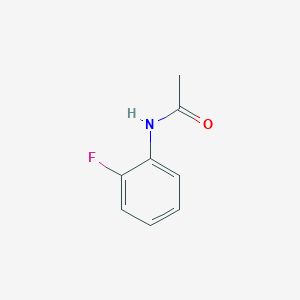

4-(3-Methylphenyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenol derivatives often involves the reaction of substituted phenols with various reagents. For instance, the synthesis of electroactive phenol-based polymers has been achieved by reacting di(thiophen-2-yl)-1H-pyrrol-1-yl derivatives with 4-aminophenol under specific conditions . Similarly, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-(3-Methylphenyl)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenol derivatives is often confirmed using spectroscopic techniques such as FT-IR, UV–vis, NMR, and sometimes X-ray crystallography . These techniques can provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For 4-(3-Methylphenyl)phenol, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Phenol derivatives can undergo various chemical reactions, including oxidative polymerization , which can be used to synthesize polymers with specific properties. The reactivity of these compounds can be influenced by the substituents on the phenol ring, as seen in the synthesis of Schiff bases and their ability to form hydrogen bonds . The chemical behavior of 4-(3-Methylphenyl)phenol would likely be influenced by the presence of the methyl group on the phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as thermal stability, solubility, and electrochemical properties, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are crucial for determining the potential applications of these compounds in various fields, including materials science and electronics. The solvatochromism and preferential solvation in solvent mixtures of nitro-substituted phenolates have also been investigated, which could be relevant for understanding the solvent interactions of 4-(3-Methylphenyl)phenol .

Relevant Case Studies

Several case studies in the provided papers highlight the potential applications of phenol derivatives. For example, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives have been evaluated, suggesting their use in pharmaceutical applications . The solvatochromic properties of nitro-substituted phenolates have been explored for their use as solvatochromic switches . Additionally, the radical scavenging activities of certain phenol derivatives indicate their potential as antioxidants . These studies provide a context for the possible applications of 4-(3-Methylphenyl)phenol in similar areas.

Safety And Hazards

将来の方向性

The future directions for research on “4-(3-Methylphenyl)phenol” and similar phenolic compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, there is interest in the potential use of phenolic compounds in functional foods due to their beneficial physiological effects . Additionally, the development of new analytical methods for phenolic compounds in fortified foodstuffs presents another promising direction .

特性

IUPAC Name |

4-(3-methylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSNKPXUWEOBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362560 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenyl)phenol | |

CAS RN |

191724-08-0 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)